Oxetol

Epilepsy Post-Stroke Seizures Adverse Events

Oxetol, whose active pharmaceutical ingredient is oxcarbazepine (OXC), is a second-generation, voltage-gated sodium channel blocker belonging to the dibenzazepine class of antiepileptic drugs (AEDs). It is a 10-keto analogue of the first-generation AED carbamazepine (CBZ), a structural modification designed to circumvent the formation of the toxic epoxide metabolite associated with CBZ.

Molecular Formula C3H4O2
Molecular Weight 72.06 g/mol
Cat. No. B12943353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxetol
Molecular FormulaC3H4O2
Molecular Weight72.06 g/mol
Structural Identifiers
SMILESC1=COC1O
InChIInChI=1S/C3H4O2/c4-3-1-2-5-3/h1-4H
InChIKeyIPOSFAPCKXLPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxetol (Oxcarbazepine) in Procurement: A Comparative Profile for Epilepsy and Neuropathic Pain Management


Oxetol, whose active pharmaceutical ingredient is oxcarbazepine (OXC), is a second-generation, voltage-gated sodium channel blocker belonging to the dibenzazepine class of antiepileptic drugs (AEDs) [1]. It is a 10-keto analogue of the first-generation AED carbamazepine (CBZ), a structural modification designed to circumvent the formation of the toxic epoxide metabolite associated with CBZ [2]. This key distinction results in a distinct pharmacokinetic and tolerability profile, which underpins the primary differentiators relevant for clinical and procurement decisions when evaluating alternatives within the dibenzazepine class or other newer AEDs [1].

Why Oxetol (Oxcarbazepine) Cannot Be Simply Swapped: A Case for Scientific Selection Over Class-Based Substitution


While sharing a common pharmacologic class with carbamazepine and eslicarbazepine acetate, Oxetol (oxcarbazepine) presents quantifiable differences in metabolic activation, enzyme induction potential, and specific adverse event profiles that render it non-interchangeable in many clinical scenarios [1]. For instance, its active metabolite, MHD (10-monohydroxy derivative), is generated through a non-oxidative pathway, avoiding the CYP3A4-mediated formation of the reactive carbamazepine-10,11-epoxide, which is implicated in many of CBZ's severe idiosyncratic reactions [2]. This divergence is not merely theoretical; it translates into a lower risk of significant drug-drug interactions due to reduced cytochrome P450 induction, and a distinct safety signal for hyponatremia compared to its predecessor [1][3]. These specific, evidence-based differentiators must guide scientific and procurement decisions rather than assuming therapeutic equivalence within the class.

Oxetol vs. Alternatives: Head-to-Head Efficacy, Tolerability, and Pharmacokinetic Data for Procurement Decisions


Efficacy and Tolerability of Oxetol (OXC) vs. Carbamazepine (CBZ) in Post-Stroke Epilepsy

In a systematic review and meta-analysis of 8 RCTs involving 671 patients with post-stroke epilepsy, oxcarbazepine demonstrated significantly superior efficacy and a more favorable safety profile compared to carbamazepine. The overall efficiency of OXC was markedly higher [1]. Concurrently, the incidence of any adverse event and specifically vomiting was significantly lower in the OXC group [1].

Epilepsy Post-Stroke Seizures Adverse Events

Comparative Teratogenicity: Oxetol (OXC) Demonstrates Lower Major Congenital Malformation Risk than Carbamazepine (CBZ) at High Doses

The large, prospective EURAP registry study provides a direct, dose-adjusted comparison of major congenital malformation (MCM) risk among common AEDs. While overall MCM prevalence is similar at low-to-moderate doses, a key differentiator emerges at higher doses. For women requiring >700 mg/day of CBZ, the risk of MCMs is significantly elevated compared to OXC across its entire dose range [1].

Teratogenicity Pregnancy Safety

Superior Analgesic Efficacy: Higher Complete Response Rate of Oxetol (OXC) vs. Carbamazepine (CBZ) in Trigeminal Neuralgia

In a randomized clinical trial for trigeminal neuralgia (TN), a notoriously difficult-to-treat neuropathic pain condition, oxcarbazepine showed a statistically significant and clinically meaningful advantage over carbamazepine in achieving complete pain relief [1].

Trigeminal Neuralgia Pain Management Neuropathic Pain

Reduced Enzyme Induction: Oxetol (OXC) is a Weaker CYP3A4 Inducer than Carbamazepine (CBZ)

A key differentiator for oxcarbazepine is its reduced potential to cause clinically significant drug-drug interactions via induction of hepatic cytochrome P450 enzymes. In a controlled in vitro study using human hepatocytes, the induction of CYP3A4, a major drug-metabolizing enzyme, was substantially lower for OXC compared to CBZ [1]. This is corroborated by in vivo studies showing a similar magnitude of difference [2].

Pharmacokinetics Drug-Drug Interactions CYP450

Comparative Efficacy and Safety in Newly Diagnosed Focal Epilepsy: OXC vs. Lamotrigine (LTG) and Levetiracetam (LEV)

In a long-term, real-world observational study of patients with newly diagnosed focal epilepsy, oxcarbazepine demonstrated lower long-term efficacy compared to lamotrigine and levetiracetam. The three-year seizure-free rates for LTG and LEV were significantly higher than for OXC [1].

Epilepsy Seizure Freedom Long-Term Outcomes

Strategic Applications for Oxetol (Oxcarbazepine) Procurement Based on Quantified Clinical Advantages


First-Line Therapy for Post-Stroke Epilepsy (PSE) Based on Superior Efficacy and Tolerability Over Carbamazepine

The meta-analytic data clearly show that oxcarbazepine is not just an alternative but a superior choice to carbamazepine for managing post-stroke epilepsy [1]. With an odds ratio of 4.55 for overall efficiency and a 73% reduction in the odds of adverse events, oxcarbazepine should be prioritized in stroke unit formularies and clinical guidelines [1]. This evidence directly supports the selection of Oxetol for this patient population to maximize seizure control while minimizing treatment-limiting side effects.

Preferred Antiepileptic for Women of Childbearing Age When Compared to High-Dose Carbamazepine or Valproate

For procurement aimed at minimizing teratogenic risk, oxcarbazepine offers a clear, quantified advantage. The EURAP data confirm that at higher doses required for seizure control, carbamazepine (>700 mg/day) carries a significantly elevated risk of major congenital malformations compared to oxcarbazepine (OR 2.37) [2]. Given that valproate is associated with the highest MCM risk (10.3%), oxcarbazepine stands as a key alternative for managing focal epilepsy in this demographic, supported by a MCM prevalence of just 3.0% [2].

Optimal First-Line Agent for Trigeminal Neuralgia Due to 25% Absolute Improvement in Complete Pain Relief

The head-to-head trial data demonstrating a 67.9% complete response rate for oxcarbazepine versus 42.9% for carbamazepine in trigeminal neuralgia should drive its prioritization in pain management protocols [3]. This 25-percentage-point difference in achieving complete pain freedom is a powerful, outcome-oriented differentiator that justifies the selection of Oxetol over its predecessor carbamazepine for this debilitating condition [3].

AED of Choice in Polypharmacy Regimens to Minimize Risk of Drug-Drug Interactions

For patients requiring concomitant medications metabolized by the CYP3A4 pathway (e.g., oral contraceptives, anticoagulants, antiretrovirals, chemotherapeutics), oxcarbazepine is a strategically superior selection over carbamazepine. The 2.4-fold lower CYP3A4 induction potential of OXC compared to CBZ, as demonstrated in human hepatocyte studies, translates into a clinically relevant reduction in the risk of drug-drug interactions [4]. This pharmacokinetic property makes Oxetol the rational choice in complex polypharmacy scenarios, reducing the burden of therapeutic drug monitoring and mitigating the risk of adverse events from co-administered drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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